molecular formula C15H26N2O2 B13174247 Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

Cat. No.: B13174247
M. Wt: 266.38 g/mol
InChI Key: LJTPAFSSEODCRE-UHFFFAOYSA-N
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Description

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of tert-butyl and dicyclopropyl groups attached to the piperazine ring, making it a unique and interesting molecule for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate typically involves the reaction of 2,5-dicyclopropylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate is unique due to the presence of dicyclopropyl groups, which impart distinct steric and electronic properties to the molecule. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

tert-butyl 2,5-dicyclopropylpiperazine-1-carboxylate

InChI

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-9-12(10-4-5-10)16-8-13(17)11-6-7-11/h10-13,16H,4-9H2,1-3H3

InChI Key

LJTPAFSSEODCRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(NCC1C2CC2)C3CC3

Origin of Product

United States

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